Benzoyl coenzyme A lithium
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Overview
Description
Benzoyl coenzyme A lithium is a derivative of coenzyme A, which plays a crucial role in various biochemical pathways. It is an intermediate in the CoA-dependent epoxide pathway, synthesized from benzoate in the presence of the enzyme benzoate-CoA ligase . This compound is significant in both biological and industrial contexts due to its involvement in metabolic processes and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A lithium is synthesized from benzoate through a series of enzymatic reactions. The initial step involves the enzyme benzoate-CoA ligase, which catalyzes the formation of benzoyl coenzyme A from benzoate . This intermediate is then converted to 2,3-epoxybenzoyl-CoA by benzoyl-CoA reductase (BoxA) and benzoyl-CoA oxygenase (BoxB) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity, often requiring controlled reaction conditions such as specific pH, temperature, and the presence of cofactors and substrates .
Chemical Reactions Analysis
Types of Reactions: Benzoyl coenzyme A lithium undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like benzoyl-CoA oxygenase.
Reduction: Involves benzoyl-CoA reductase.
Epoxidation: The aromatic ring of benzoyl-CoA is epoxidized by benzoyl-CoA epoxidase.
Common Reagents and Conditions:
Oxidation: Requires oxygen and specific oxidase enzymes.
Reduction: Utilizes reductase enzymes and cofactors such as NADH.
Epoxidation: Involves the presence of dinuclear iron enzymes and oxygen.
Major Products:
2,3-Epoxybenzoyl-CoA: Formed during the epoxidation of benzoyl-CoA.
Cyclohexadiene Intermediates: Result from the reduction of benzoyl-CoA.
Scientific Research Applications
Benzoyl coenzyme A lithium is widely used in scientific research due to its role in various biochemical pathways:
Chemistry: Used as a substrate for the synthesis of polyketides and other complex molecules.
Biology: Involved in the metabolism of aromatic compounds in bacteria.
Medicine: Studied for its potential role in drug metabolism and detoxification processes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoyl coenzyme A lithium involves its role as a substrate in enzymatic reactions. For instance, benzoyl-CoA epoxidase catalyzes the epoxidation of the aromatic ring of benzoyl-CoA with chemo-, regio-, and stereo-selectivity . The process begins with the binding of an oxygen molecule to the enzyme’s active site, followed by the formation of a diferric peroxide complex and subsequent epoxide formation .
Comparison with Similar Compounds
- Phenylacetyl coenzyme A lithium
- n-Propionyl coenzyme A lithium
- Isobutyryl coenzyme A lithium
- Acetyl coenzyme A lithium
- Malonyl coenzyme A lithium
- Glutaryl coenzyme A lithium
Comparison: Benzoyl coenzyme A lithium is unique due to its specific role in the CoA-dependent epoxide pathway and its involvement in the synthesis of polyketides and other complex molecules . While similar compounds like phenylacetyl coenzyme A lithium and acetyl coenzyme A lithium also participate in metabolic pathways, this compound’s distinct enzymatic reactions and products set it apart .
Properties
Molecular Formula |
C28H39LiN7O17P3S |
---|---|
Molecular Weight |
877.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);/q;+1/p-1/t17-,20-,21-,22?,26-;/m1./s1 |
InChI Key |
QRUSPRFHCHVGPH-JTPRVINHSA-M |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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